N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0754881
InChI: InChI=1S/C19H23NO5S/c1-4-7-23-18-8-13(2)14(3)9-19(18)26(21,22)20-11-15-5-6-16-17(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3
SMILES: CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

CAS No.:

Cat. No.: VC0754881

Molecular Formula: C19H23NO5S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide -

Specification

Molecular Formula C19H23NO5S
Molecular Weight 377.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Standard InChI InChI=1S/C19H23NO5S/c1-4-7-23-18-8-13(2)14(3)9-19(18)26(21,22)20-11-15-5-6-16-17(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3
Standard InChI Key SCZIMEUYGKWUAE-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Canonical SMILES CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

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